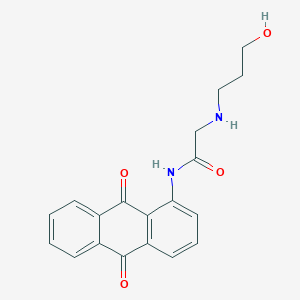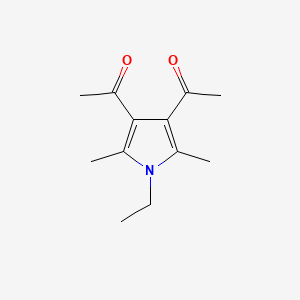![molecular formula C14H11FN6O4 B4322818 N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4322818.png)
N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Vue d'ensemble
Description
N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a fluorobenzyl group, a nitropyrazole moiety, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Attachment of the Nitropyrazole Moiety: The nitropyrazole moiety can be attached through condensation reactions involving nitropyrazole derivatives and suitable intermediates.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under suitable conditions.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Amino Derivatives: Formed through the reduction of the nitro group.
Functionalized Intermediates: Various intermediates can be formed through substitution reactions, which can be further utilized in synthetic pathways.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as fluorescence and conductivity.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents targeting specific diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Material Manufacturing: It can be utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired biological or chemical outcome.
Comparaison Avec Des Composés Similaires
- N-(4-chlorobenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- N-(4-methylbenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
Comparison:
- Structural Differences: The presence of different substituents on the benzyl group (e.g., fluorine, chlorine, methyl) can significantly impact the compound’s reactivity and properties.
- Reactivity: The fluorobenzyl derivative may exhibit different reactivity patterns compared to its chlorobenzyl and methylbenzyl counterparts due to the electronic effects of the substituents.
- Applications: While all these compounds may have similar applications, the specific substituents can influence their efficacy and suitability for particular uses.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[(4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O4/c15-10-3-1-9(2-4-10)5-16-13(22)14-18-12(19-25-14)8-20-7-11(6-17-20)21(23)24/h1-4,6-7H,5,8H2,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJJBHRYFDFWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4322740.png)

![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl}-3,5-dimethylpiperidine](/img/structure/B4322742.png)
![methyl 2-[(6-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]propanoate](/img/structure/B4322743.png)

![N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-5-YL}-4-FLUORO-1-BENZENESULFONAMIDE](/img/structure/B4322752.png)
![4-cyclohexyl-3,5,7-trimethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B4322760.png)
![3,5,7-trimethyl-11-(5-methylfuran-2-yl)-4-(4-methylphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B4322763.png)
![2'-(3-methoxyphenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4322770.png)
![5-fluoro-2'-(3-methoxyphenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4322776.png)
![2'-(1,3-benzodioxol-5-yl)-5-fluoro-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4322790.png)
![5-chloro-2'-(3,4,5-trimethoxyphenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4322798.png)
![METHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-2-PHENYLACETATE](/img/structure/B4322811.png)
